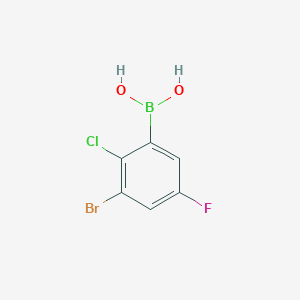

(3-Bromo-2-chloro-5-fluorophenyl)boronic acid

Description

BenchChem offers high-quality (3-Bromo-2-chloro-5-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-2-chloro-5-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H4BBrClFO2 |

|---|---|

Molecular Weight |

253.26 g/mol |

IUPAC Name |

(3-bromo-2-chloro-5-fluorophenyl)boronic acid |

InChI |

InChI=1S/C6H4BBrClFO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H |

InChI Key |

QXHQDSOKBZDBJD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)Br)F)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (3-Bromo-2-chloro-5-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid, a halogenated phenylboronic acid of significant interest in synthetic chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific isomer, this guide also includes comparative information for the closely related compound, (3-Bromo-5-chloro-2-fluorophenyl)boronic acid, to provide a broader context for its chemical and physical properties.

Core Identifiers and Chemical Structure

(3-Bromo-2-chloro-5-fluorophenyl)boronic acid is a polysubstituted aromatic compound containing bromine, chlorine, and fluorine atoms, along with a boronic acid functional group. This unique combination of halogens and the boronic acid moiety makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions.

The confirmed CAS number for (3-Bromo-2-chloro-5-fluorophenyl)boronic acid is 2379538-57-3 .

Below is a table summarizing the key identifiers for (3-Bromo-2-chloro-5-fluorophenyl)boronic acid and its structural isomer, (3-Bromo-5-chloro-2-fluorophenyl)boronic acid.

| Identifier | (3-Bromo-2-chloro-5-fluorophenyl)boronic acid | (3-Bromo-5-chloro-2-fluorophenyl)boronic acid |

| CAS Number | 2379538-57-3 | 2377608-61-0[1] |

| Molecular Formula | C₆H₄BBrClFO₂ | C₆H₄BBrClFO₂[1] |

| Molecular Weight | 253.26 g/mol | 253.26 g/mol [1] |

| IUPAC Name | (3-Bromo-2-chloro-5-fluorophenyl)boronic acid | (3-Bromo-5-chloro-2-fluorophenyl)boronic acid |

| Canonical SMILES | B(C1=C(C(=CC(=C1)F)Br)Cl)(O)O | B(C1=C(C=C(C=C1Br)Cl)F)(O)O |

| InChI | Data not readily available | InChI=1S/C6H4BBrClFO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H[1] |

| InChI Key | Data not readily available | NMOPQYMXMOJAJG-UHFFFAOYSA-N[1] |

Structural Representation:

The structural differences between the two isomers are illustrated in the diagram below. The key distinction lies in the relative positions of the chloro and fluoro substituents on the phenyl ring.

Caption: 2D representation of the two isomers.

Physicochemical and Safety Data

Detailed experimental data on the physical and chemical properties of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid are not widely published. However, data for the related isomer, (3-Bromo-5-chloro-2-fluorophenyl)boronic acid, can serve as a useful surrogate for estimation and handling protocols.

Table of Properties and Safety Information:

| Property / Safety Metric | (3-Bromo-2-chloro-5-fluorophenyl)boronic acid | (3-Bromo-5-chloro-2-fluorophenyl)boronic acid |

| Physical Form | Solid (presumed) | Solid[1] |

| Boiling Point | Data not available | 361.8 ± 52.0 °C at 760 mmHg[1] |

| Storage Temperature | Data not available | Room Temperature[1] |

| Purity | Data not available | ≥98%[1] |

| GHS Pictogram | Data not available | GHS07 (Harmful)[1] |

| Signal Word | Data not available | Warning[1] |

| Hazard Statements | Data not available | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |

| Precautionary Statements | Data not available | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[1] |

Expert Insight: Given the structural similarities, it is reasonable to assume that (3-Bromo-2-chloro-5-fluorophenyl)boronic acid will exhibit comparable hazard profiles. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Synthesis and Availability

Halogenated phenylboronic acids are typically synthesized from the corresponding aryl halides. A general and robust method involves the conversion of an aryl bromide or iodide to an organometallic intermediate (either a Grignard reagent or an organolithium species), which is then quenched with a trialkyl borate ester, followed by acidic workup.

Generalized Synthesis Workflow:

Caption: Generalized synthesis of arylboronic acids.

Causality in Experimental Choices:

-

Choice of Metal: The use of magnesium (for Grignard formation) or n-butyllithium (for lithium-halogen exchange) is determined by the reactivity of the starting aryl halide and the presence of other functional groups. Lithium-halogen exchange is often faster and occurs at lower temperatures, which can be advantageous for substrates with sensitive functionalities.

-

Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are crucial to stabilize the organometallic intermediates and prevent their premature quenching by protic sources.

-

Temperature Control: These reactions are typically initiated at low temperatures (e.g., -78 °C for organolithium formation) to control exothermicity and prevent side reactions.

-

Borating Agent: Trialkyl borates, such as trimethyl borate or triisopropyl borate, are used as the boron source. The choice of the alkyl group can influence the reaction rate and the ease of purification.

-

Acidic Workup: Hydrolysis of the intermediate boronate ester under acidic conditions is necessary to yield the final boronic acid.

(3-Bromo-2-chloro-5-fluorophenyl)boronic acid is available from specialized chemical suppliers as a research chemical.

Applications in Drug Discovery and Organic Synthesis

Boronic acids are exceptionally versatile reagents in modern organic chemistry, with their utility being most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, catalyzed by a palladium complex.

The Role in Suzuki-Miyaura Coupling:

Caption: The Suzuki-Miyaura cross-coupling reaction.

The unique substitution pattern of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid makes it a valuable building block for introducing a specific polysubstituted phenyl motif into a target molecule. This is particularly relevant in the field of medicinal chemistry, where the precise placement of halogen atoms can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic properties, including its potency, selectivity, and metabolic stability.

A patent application has described the use of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid in the synthesis of PD-1/PD-L1 inhibitors, which are a class of immunotherapy drugs used in cancer treatment. In this context, the boronic acid is coupled with a heterocyclic aldehyde to construct a more complex molecular scaffold.[2][3] This highlights the direct applicability of this reagent in the development of novel therapeutics.

The broader importance of boronic acids in drug discovery is underscored by the number of FDA-approved drugs that contain a boron atom, such as Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma. The unique electronic properties of the boron atom allow it to engage in reversible covalent interactions with biological targets, a mechanism that is increasingly being exploited in drug design.

Conclusion

(3-Bromo-2-chloro-5-fluorophenyl)boronic acid, identified by CAS number 2379538-57-3, is a specialized chemical reagent with demonstrated utility in the synthesis of complex molecules for pharmaceutical applications. While detailed physicochemical and safety data for this specific isomer are not extensively documented, information from closely related compounds provides a valuable framework for its handling and use. Its significance lies in its role as a building block in powerful synthetic methodologies like the Suzuki-Miyaura coupling, enabling the precise introduction of a uniquely substituted aromatic moiety, a critical aspect of modern drug design and discovery. As research in medicinal chemistry continues to advance, the demand for such tailored building blocks is expected to grow, further solidifying the importance of compounds like (3-Bromo-2-chloro-5-fluorophenyl)boronic acid.

References

-

AA Blocks. Product Index. Available from: [Link]

- Google Patents. WO2019204609A1 - Pd-1/pd-l1 inhibitors.

- Google Patents. CA3093130A1 - Pd-1/pd-l1 inhibitors.

Sources

(3-Bromo-2-chloro-5-fluorophenyl)boronic acid molecular weight and formula

An In-Depth Technical Guide to (3-Bromo-2-chloro-5-fluorophenyl)boronic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids are a class of organoboron compounds that have become indispensable in organic synthesis. Their stability, low toxicity, and high functional group tolerance make them ideal reagents for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between a boronic acid and an organohalide, is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures, particularly biaryl structures prevalent in pharmaceuticals and advanced materials. The strategic placement of halogen substituents on the phenyl ring of the boronic acid provides multiple reactive handles for sequential, site-selective cross-coupling reactions, allowing for the synthesis of highly functionalized molecules.

Core Compound Profile: (3-Bromo-2-chloro-5-fluorophenyl)boronic acid

(3-Bromo-2-chloro-5-fluorophenyl)boronic acid is a polysubstituted arylboronic acid that serves as a versatile intermediate in the synthesis of complex organic molecules. The presence of three different halogen atoms (fluorine, chlorine, and bromine) at distinct positions on the phenyl ring allows for chemoselective functionalization, making it a valuable tool in combinatorial chemistry and targeted synthesis.

Molecular Structure and Properties

The chemical structure of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid is depicted below. The IUPAC name for this compound is (3-Bromo-5-chloro-2-fluorophenyl)boronic acid[1].

Caption: Chemical structure of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid.

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BBrClFO₂ | [1] |

| Molecular Weight | 253.26 g/mol | |

| CAS Number | 2377608-61-0 | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 361.8 ± 52.0 °C at 760 mmHg | [1] |

| Purity | Typically ≥98% | [1] |

Synthesis Pathway

The synthesis of polysubstituted phenylboronic acids often involves a multi-step process. A common strategy is the ortho-lithiation of a substituted benzene derivative, followed by quenching with a trialkyl borate and subsequent hydrolysis. The specific synthesis of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid can be envisioned through a pathway starting from a readily available dihalobenzene. The following diagram illustrates a plausible synthetic workflow.

Caption: Plausible synthetic workflow for (3-Bromo-2-chloro-5-fluorophenyl)boronic acid.

This synthetic route leverages the directing effect of the fluorine atom in ortho-lithiation, followed by the introduction of the boronic acid moiety. Purification is typically achieved through recrystallization or column chromatography.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. The differential reactivity of the C-Br and C-Cl bonds in this reagent allows for selective, sequential cross-coupling reactions, providing a powerful tool for the synthesis of complex biaryl and poly-aryl systems.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction using an arylboronic acid. This protocol should be adapted and optimized for specific substrates and scales.

Materials:

-

(3-Bromo-2-chloro-5-fluorophenyl)boronic acid (1.2 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., toluene, dioxane, or a mixture with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the aryl halide, (3-Bromo-2-chloro-5-fluorophenyl)boronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent(s) to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl compound.

Safety and Handling

As with all chemical reagents, (3-Bromo-2-chloro-5-fluorophenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

Handling and Storage:

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

(3-Bromo-2-chloro-5-fluorophenyl)boronic acid is a highly valuable and versatile building block for synthetic organic chemistry. Its unique substitution pattern allows for selective and sequential functionalization, making it a powerful tool for the synthesis of complex molecules with applications in drug discovery, materials science, and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity in cross-coupling reactions is essential for its effective utilization in research and development.

References

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). National Center for Biotechnology Information. Retrieved from [Link]

-

Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. (n.d.). ResearchGate. Retrieved from [Link]

-

Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021, June 8). ACS Publications. Retrieved from [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. Retrieved from [Link]

-

5-Bromo-3-chloro-2-fluorophenylboronic acid Price at Chemsrc. (2025, May 3). Chemsrc. Retrieved from [Link]

Sources

Navigating the Landscape of Halogenated Phenylboronic Acids: A Technical Guide to (3-Bromo-2-chloro-5-fluorophenyl)boronic Acid and Its Isomers for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the precise architecture of molecular building blocks is paramount. Halogenated phenylboronic acids are a cornerstone of modern synthetic chemistry, prized for their versatility in forming carbon-carbon bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of a specific, yet complex, member of this class: (3-Bromo-2-chloro-5-fluorophenyl)boronic acid, with a primary focus on its commercially available and widely utilized isomer, (3-Bromo-5-chloro-2-fluorophenyl)boronic acid (CAS No. 2377608-61-0).

This document will navigate the nuances of identifying the correct isomer, detail its commercial suppliers, delve into its chemical properties and applications, and provide a practical, field-tested protocol for its use in a representative cross-coupling reaction.

The Isomeric Challenge: Defining the Structure

The name "(3-Bromo-2-chloro-5-fluorophenyl)boronic acid" can be ambiguous without a specific Chemical Abstracts Service (CAS) number. Positional isomers, where the bromine, chlorine, and fluorine atoms are arranged differently on the phenyl ring, possess distinct chemical and physical properties that can significantly impact reaction outcomes and the biological activity of downstream compounds.

For the purpose of this guide, we will focus on the isomer with the substituents at the 2-fluoro, 3-bromo, and 5-chloro positions relative to the boronic acid group, which corresponds to (3-Bromo-5-chloro-2-fluorophenyl)boronic acid , CAS Number: 2377608-61-0 . This isomer is readily available from multiple commercial suppliers. It is crucial for researchers to verify the CAS number to ensure the procurement of the correct isomer for their specific application.

Commercial Suppliers of (3-Bromo-5-chloro-2-fluorophenyl)boronic acid (CAS: 2377608-61-0)

A reliable supply of high-purity starting materials is the foundation of successful research. The following table summarizes prominent commercial suppliers of (3-Bromo-5-chloro-2-fluorophenyl)boronic acid.

| Supplier | Product Number (Example) | Purity | Availability |

| Sigma-Aldrich (Merck) | CIAH98ABF64B (from ChemScene) | ≥98% | In Stock |

| FLUH99CA83C8 (from Fluorochem) | ≥98% | In Stock | |

| Fluorochem | F623059 | ≥95% | In Stock |

| ChemScene | CS-W014780 | ≥98% | In Stock |

| BLD Pharm | BD141950 | ≥97% | In Stock |

Note: Product numbers, purity, and availability are subject to change. It is recommended to consult the supplier's website for the most current information.

Physicochemical Properties and Spectroscopic Data

Understanding the fundamental properties of a reagent is critical for its effective use.

| Property | Value |

| CAS Number | 2377608-61-0 |

| Molecular Formula | C₆H₄BBrClFO₂ |

| Molecular Weight | 253.26 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95-98%[1] |

| Storage | Store at room temperature in a dry, well-ventilated place |

While detailed, verified spectroscopic data for this specific isomer is not always readily published, general characteristics can be inferred from similar structures. A generalized protocol for acquiring such data is provided below.

Generalized Protocol for Spectroscopic Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to functional groups such as O-H (boronic acid), C-H (aromatic), C-Br, C-Cl, and C-F.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions to confirm the molecular weight and elemental composition.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of (3-Bromo-5-chloro-2-fluorophenyl)boronic acid in drug discovery and materials science lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction facilitates the formation of a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the synthesis of complex biaryl structures.[2][3][4]

The presence of multiple halogen atoms on the phenyl ring allows for selective and sequential cross-coupling reactions, a powerful strategy for building molecular complexity. The reactivity of the carbon-halogen bond in palladium-catalyzed couplings generally follows the order C-I > C-Br > C-Cl, allowing for selective reaction at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of (3-Bromo-5-chloro-2-fluorophenyl)boronic acid with a generic aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Objective: To synthesize a biaryl compound via the Suzuki-Miyaura coupling of (3-Bromo-5-chloro-2-fluorophenyl)boronic acid and an aryl halide.

Materials:

-

(3-Bromo-5-chloro-2-fluorophenyl)boronic acid (1.0 equiv)

-

Aryl halide (e.g., 4-iodotoluene) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 equiv)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Experimental Workflow Diagram:

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Bromo-5-chloro-2-fluorophenyl)boronic acid, the aryl halide, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

The Broader Impact: Boronic Acids in Drug Discovery

Boronic acids and their derivatives are not merely synthetic intermediates; they are a class of compounds with significant and growing importance in medicinal chemistry. The boron atom's unique ability to form reversible covalent bonds with diols has led to their use as sensors for carbohydrates. More significantly, the boronic acid moiety is a key pharmacophore in several FDA-approved drugs.[5] For instance, Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy, contains a boronic acid that is crucial for its mechanism of action.[5] The development of new boron-containing compounds is an active area of research for creating novel therapeutic agents.[6][7] The ability to fine-tune the electronic and steric properties of the aryl ring, as with (3-Bromo-5-chloro-2-fluorophenyl)boronic acid, is a key strategy in the design of next-generation drug candidates.[8][9]

Conclusion

(3-Bromo-5-chloro-2-fluorophenyl)boronic acid (CAS: 2377608-61-0) is a valuable and versatile building block for advanced chemical synthesis. Its utility, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it a key reagent for researchers in drug discovery and materials science. By carefully selecting the correct isomer, sourcing from reputable suppliers, and employing optimized reaction protocols, scientists can effectively leverage the unique properties of this compound to construct complex molecular architectures and drive innovation in their respective fields.

References

-

BuyersGuideChem. 3-Bromo-5-fluorophenylboronic acid suppliers and producers. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

University of Gothenburg. New boron compounds pave the way for easier drug development. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

RSC Publishing. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]

-

Chemsrc. 5-Bromo-3-chloro-2-fluorophenylboronic acid Price. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

-

National Library of Medicine. Boron in drug design: Recent advances in the development of new therapeutic agents. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. New boron compounds pave the way for easier drug development | University of Gothenburg [gu.se]

- 7. Boron in drug design: Recent advances in the development of new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

Methodological & Application

Application Note & Protocol: Strategic Suzuki-Miyaura Coupling for the Synthesis of Polysubstituted Biaryls

Introduction: The Architectural Importance of Polysubstituted Biaryls in Modern Drug Discovery

The biaryl motif is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents across a wide range of applications, including anti-inflammatory, anti-hypertensive, and anti-cancer drugs.[1][2] The specific substitution pattern on the aromatic rings is critical for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of these molecules. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of these C-C bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[3][4][5]

This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of a sterically hindered and electronically complex substrate, (3-Bromo-2-chloro-5-fluorophenyl)boronic acid. The presence of multiple halogen substituents and their specific placement on the phenylboronic acid ring presents a unique challenge that requires careful optimization of the reaction conditions to achieve high yields and selectivity. The protocol herein is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of polysubstituted biaryl compounds.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex.[6][7] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step by activating the boronic acid.[6][8][9][10]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid with an Aryl Bromide

This protocol provides a general method for the coupling of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid with a generic aryl bromide. The reaction conditions have been optimized for sterically hindered and electronically deactivated substrates.

Reagents and Materials

-

(3-Bromo-2-chloro-5-fluorophenyl)boronic acid

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous powder

-

1,4-Dioxane, anhydrous

-

Deionized water, degassed

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add (3-Bromo-2-chloro-5-fluorophenyl)boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium phosphate (3.0 equiv.).

-

Add Palladium(II) acetate (0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

-

-

Solvent Addition:

-

Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) to achieve a final concentration of the aryl bromide of 0.1 M.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

-

Rationale for Protocol Design: A Deeper Dive into Experimental Choices

The selection of each component in this protocol is critical for overcoming the challenges posed by the sterically hindered and electronically complex nature of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid.

The Catalyst and Ligand System: A Synergistic Partnership

For sterically demanding substrates, the choice of the palladium catalyst and its coordinating ligand is paramount.[3][11][12] We have selected a combination of Palladium(II) acetate (Pd(OAc)₂) as the palladium source and SPhos as the ligand.

-

Palladium(II) acetate (Pd(OAc)₂): This is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.[13]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is a bulky and electron-rich dialkylbiaryl phosphine ligand.[3] Its steric bulk facilitates the reductive elimination step, which is often the rate-limiting step for the formation of sterically congested biaryls. The electron-rich nature of the ligand enhances the rate of the oxidative addition of the aryl halide to the palladium center.

The Role of the Base: Activating the Boronic Acid

The base is essential for the activation of the boronic acid, making it more nucleophilic for the transmetalation step.[6][8][9][10] Potassium phosphate (K₃PO₄) is a moderately strong inorganic base that is highly effective in Suzuki-Miyaura couplings.[3][6] It is generally preferred over stronger bases like hydroxides, which can promote side reactions such as protodeboronation of the boronic acid.

The Solvent System: A Balancing Act of Solubility and Reactivity

The choice of solvent can significantly influence the reaction rate and yield.[13][14][15][16] A mixture of 1,4-dioxane and water is a commonly used solvent system for Suzuki-Miyaura reactions.

-

1,4-Dioxane: This less polar, ethereal solvent is effective at solubilizing the organic reactants and the palladium catalyst.[13]

-

Water: The presence of water can enhance the rate of the reaction and is often necessary for the dissolution of the inorganic base.[14] The ratio of the organic solvent to water can be optimized for specific substrates.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described protocol.

| Parameter | Recommended Value | Rationale |

| Boronic Acid Equivalents | 1.2 | A slight excess ensures complete consumption of the limiting aryl halide. |

| Base Equivalents (K₃PO₄) | 3.0 | Sufficient to activate the boronic acid and neutralize any acidic byproducts. |

| Palladium Catalyst Loading | 2 mol% | A typical loading for challenging substrates; can be optimized for specific applications. |

| Ligand (SPhos) Loading | 4 mol% | A 2:1 ligand-to-palladium ratio is often optimal for forming the active catalytic species. |

| Reaction Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barriers for sterically hindered substrates. |

| Solvent Ratio (Dioxane:H₂O) | 4:1 (v/v) | Balances the solubility of organic and inorganic components. |

| Concentration | 0.1 M | A standard concentration; can be adjusted based on solubility and reaction kinetics. |

Workflow Visualization

The following diagram illustrates the experimental workflow for the Suzuki-Miyaura coupling protocol.

Sources

- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. arodes.hes-so.ch [arodes.hes-so.ch]

- 15. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]

- 16. researchgate.net [researchgate.net]

Application Note: Optimizing Base and Solvent Conditions for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceuticals, agrochemicals, and materials science is extensive. However, the success and efficiency of the Suzuki-Miyaura reaction are critically dependent on the careful selection of reaction parameters, most notably the base and solvent system. This is particularly true when employing phenylboronic acids bearing a range of electronic substituents. This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to select optimal base and solvent conditions by examining the underlying mechanistic principles and the influence of substituent electronics. We present field-proven insights, detailed protocols, and troubleshooting guides to empower users to achieve robust and high-yielding transformations.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

Understanding the catalytic cycle is paramount to rationally designing experimental conditions. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The base and solvent are not mere spectators; they play active and crucial roles, primarily in facilitating the rate-determining transmetalation step.

Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura reaction.

The Critical Role of the Base

The base was long considered an enigmatic component of the Suzuki reaction, but its roles are now well-understood.[3] Its primary function is to activate the organoboron species.[3][4]

3.1. Formation of the Boronate Complex In the presence of a base (like OH⁻ or OR⁻), the Lewis acidic boronic acid is converted into a more nucleophilic tetracoordinate boronate "ate" complex (e.g., [Ar'B(OH)₃]⁻).[5][6] This activation enhances the polarization of the organic ligand, making it competent for transfer from boron to the palladium center during transmetalation.[4] Computational and experimental data suggest that this boronate pathway is the main mechanism for the reaction.[6][7]

3.2. Common Bases and Their Characteristics The choice of base is critical and depends on the reactivity of the coupling partners and the presence of any base-sensitive functional groups.

| Base Type | Examples | Strength | Key Characteristics & Applications |

| Hydroxides | NaOH, KOH, CsOH | Strong | Highly effective for activating boronic acids, especially those with electron-donating groups. Can promote side reactions if not used judiciously.[8] |

| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Moderate | Very common, robust, and versatile. Cs₂CO₃ is often a superior choice due to the solubility of its salts and the "cesium effect".[9] |

| Phosphates | K₃PO₄ | Moderate-Strong | An excellent all-around base, particularly effective with challenging substrates like aryl chlorides. |

| Fluorides | KF, CsF | Mild | Useful for substrates containing base-labile functional groups (e.g., esters), as they can activate the boronic acid under milder conditions.[4] |

| Alkoxides | t-BuOK, NaOt-Bu | Very Strong | Typically reserved for less reactive coupling partners, such as aryl chlorides, where a stronger base is required to facilitate the catalytic cycle.[10] |

The Influence of the Solvent System

The solvent must accommodate both the organic-soluble catalyst and substrates and the often inorganic, aqueous-soluble base. This has led to the widespread use of biphasic solvent systems.[11]

-

Biphasic Systems (e.g., Toluene/Water, Dioxane/Water, THF/Water): These are the most common solvent systems. The organic phase dissolves the aryl halide, boronic acid, and palladium catalyst, while the aqueous phase dissolves the inorganic base. The reaction is believed to occur at the interface or in the organic phase, facilitated by phase-transfer effects.

-

Polar Aprotic Solvents (e.g., DMF, DME, Acetonitrile): These solvents can often dissolve all reaction components to create a homogeneous solution, sometimes with the addition of water. DMF/water mixtures have proven effective.[9]

-

Alcohols (e.g., Ethanol, Isopropanol): Often used in combination with water, providing a "greener" alternative that can effectively mediate the reaction.[12]

The choice of solvent can influence catalyst activity and may need to be optimized for specific substrate combinations. For instance, THF has been reported to yield excellent results in certain systems.[8]

Tailoring Conditions for Substituted Phenylboronic Acids

The electronic nature of the substituent on the phenylboronic acid ring is a key determinant of its reactivity and dictates the optimal choice of base. The substituent directly influences the Lewis acidity (pKa) of the boronic acid.[13]

Caption: A logical workflow for selecting an appropriate base based on the phenylboronic acid's electronic properties.

5.1. Phenylboronic Acids with Electron-Withdrawing Groups (EWGs) Phenylboronic acids substituted with EWGs (e.g., -NO₂, -CN, -CF₃, -CHO) are more Lewis acidic.[13]

-

Causality: The increased acidity means that boronate formation can occur with weaker bases. Research has shown that when competing, the boronic acid with the lower pKa (the one with the EWG) is favored when the base is substoichiometric.[5]

-

Base Selection: While milder bases like K₂CO₃ can be effective, stronger bases such as K₃PO₄ or Cs₂CO₃ are often used to ensure the reaction proceeds rapidly and to completion, especially when coupled with less reactive aryl chlorides.

-

Key Consideration - Protodeboronation: These substrates are more susceptible to protodeboronation (cleavage of the C-B bond).[13] To mitigate this, ensure the reaction is properly deoxygenated and consider using anhydrous solvents or employing more stable boronic esters (e.g., pinacol or MIDA esters).[11][14]

5.2. Phenylboronic Acids with Electron-Donating Groups (EDGs) Phenylboronic acids bearing EDGs (e.g., -OCH₃, -CH₃, -N(Alkyl)₂) are less Lewis acidic.

-

Causality: The lower acidity means that a stronger base is required to deprotonate the boronic acid and form the active boronate species in a sufficient concentration to drive the catalytic cycle.

-

Base Selection: Strong bases are generally necessary. Hydroxides (KOH, NaOH, CsOH) or strong carbonate/phosphates (Cs₂CO₃, K₃PO₄) are excellent choices.[8][9] In some studies, high yields were obtained with EDG-substituted arylboronic acids when strong conditions were applied.[15]

-

Key Consideration: While boronate formation is the higher barrier, the subsequent transmetalation can be rapid due to the electron-rich nature of the aryl group being transferred.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents and some boronic acids can be irritants.

Protocol 1: Coupling of an EWG-Substituted Phenylboronic Acid (Model Reaction: 4-Bromobenzonitrile with 4-formylphenylboronic acid)

-

Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (182 mg, 1.0 mmol), 4-formylphenylboronic acid (165 mg, 1.1 mmol), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst system, for example, Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and a suitable ligand like SPhos (8.2 mg, 0.02 mmol, 2 mol%).

-

Solvent Addition & Degassing: Place the flask under an inert atmosphere (Nitrogen or Argon). Add 1,4-dioxane (5 mL) and deionized water (1 mL). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS (typically 2-12 hours).

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Coupling of an EDG-Substituted Phenylboronic Acid (Model Reaction: 4-Chloroanisole with 4-methoxyphenylboronic acid)

-

Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-methoxyphenylboronic acid (182 mg, 1.2 mmol) and cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol).

-

Reactant & Catalyst Addition: Under an inert atmosphere, add 4-chloroanisole (143 mg, 1.0 mmol) and a high-activity palladium pre-catalyst, such as XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%).

-

Solvent Addition & Degassing: Add toluene (4 mL) and deionized water (1 mL). Degas the mixture thoroughly as described in Protocol 1.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The coupling of aryl chlorides is often slower, so reaction times may extend to 12-24 hours. Monitor progress by TLC or GC-MS.

-

Workup: Follow the workup procedure as described in Protocol 1, using ethyl acetate or another suitable solvent for extraction.

-

Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Ineffective base for the substrate. 2. Catalyst deactivation (oxygen). 3. Insufficient temperature. | 1. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄ or CsOH).[8] 2. Ensure thorough degassing; use fresh, high-quality solvents. 3. Increase reaction temperature in 10 °C increments.[16] |

| Protodeboronation | 1. Presence of water/protons with activated (EWG) boronic acid. 2. Reaction conditions too harsh (prolonged heating). | 1. Use an anhydrous solvent or switch to a boronic ester (pinacol/MIDA).[11][13] 2. Use a more active catalyst to lower reaction time/temperature. |

| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[8] 2. Certain palladium catalysts are more prone to this side reaction. | 1. Improve degassing procedure. 2. Screen different palladium sources or ligands. |

References

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Carrow, B. P., & Hartwig, J. F. (2013). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 52(19), 4934-4946. Retrieved from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-9307. Retrieved from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Gandeepan, P., & Ackermann, L. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 101(7), e1800084. Retrieved from [Link]

-

Ullah, F., et al. (2012). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Journal of the Serbian Chemical Society, 77(10), 1353-1359. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

-

Li, J., et al. (2020). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Catalysis Communications, 144, 106085. Retrieved from [Link]

-

Molnár, Á. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Molecules, 22(7), 1107. Retrieved from [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Retrieved from [Link]

-

Al-Amin, M. (2019). Suzuki reactions in novel liquids. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Kaewruksa, T., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 534. Retrieved from [Link]

-

Effects of temperature and solvent in Suzuki reactions of phenylboronic... (n.d.). Retrieved from [Link]

-

Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. (n.d.). Retrieved from [Link]

-

4-methoxy-2'-methylbiphenyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Retrieved from [Link]

-

Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2244. Retrieved from [Link]

-

Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Al-Masri, H. A., et al. (2016). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2016(5), 230-245. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... (n.d.). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arodes.hes-so.ch [arodes.hes-so.ch]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. researchgate.net [researchgate.net]

- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 14. Yoneda Labs [yonedalabs.com]

- 15. diva-portal.org [diva-portal.org]

- 16. researchgate.net [researchgate.net]

Application Note: Synthesis of Highly Substituted Biaryl Compounds Using (3-Bromo-2-chloro-5-fluorophenyl)boronic Acid

Introduction: The Strategic Importance of Polysubstituted Biaryls

Biaryl scaffolds are privileged structures in modern chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), advanced materials, and agrochemicals.[1][2] The specific arrangement of substituents on the aryl rings profoundly influences the molecule's three-dimensional shape, electronic properties, and metabolic stability. Polysubstituted biaryls, particularly those with sterically demanding or electronically distinct patterns, are crucial for fine-tuning molecular properties to achieve desired biological activity or material performance.[3]

(3-Bromo-2-chloro-5-fluorophenyl)boronic acid is a uniquely valuable building block for accessing such complex biaryls. Its features include:

-

Orthogonal Halogen Handles: The presence of both bromine and chlorine atoms allows for selective, sequential cross-coupling reactions, enabling the construction of complex, non-symmetrical molecules.

-

Steric Hindrance: The 2-chloro substituent creates significant steric bulk, which can be challenging for standard coupling protocols but is essential for creating atropisomers or restricting bond rotation in the final product.[4]

-

Electronic Modification: The 5-fluoro substituent acts as a powerful electron-withdrawing group, modulating the electronics of the aromatic ring and potentially enhancing metabolic stability or altering protein-binding interactions.[3]

This guide provides a comprehensive overview and a detailed protocol for employing (3-Bromo-2-chloro-5-fluorophenyl)boronic acid in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[2][5]

The Suzuki-Miyaura Coupling: Mechanism and Key Principles

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide.[6][7] Its widespread use stems from its excellent functional group tolerance, use of generally non-toxic boron reagents, and robust performance under a variety of conditions.[5] The reaction proceeds through a well-established catalytic cycle.

Visualized Catalytic Cycle

The mechanism involves the palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the aryl halide, forming a Pd(II) complex.[7] For sterically hindered or electron-rich halides, this step can be rate-limiting and often requires electron-rich, bulky phosphine ligands to promote the reaction.[9][10]

-

Transmetalation: The organic group from the activated boronic acid (a boronate species formed with a base) is transferred to the palladium center, displacing the halide.[6] The base is crucial for activating the boronic acid, making the organic moiety more nucleophilic.[6]

-

Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid with a generic aryl bromide. Optimization may be required for different coupling partners.

Materials and Equipment

-

(3-Bromo-2-chloro-5-fluorophenyl)boronic acid (1.2 equiv.)

-

Aryl Halide (e.g., 4-bromoanisole, 1.0 equiv.)

-

Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) (1-3 mol%)

-

Ligand (if using a simple Pd source): SPhos, XPhos, or similar bulky phosphine ligands (2-6 mol%)

-

Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.)

-

Solvent: 1,4-Dioxane or Toluene, with 10-20% water

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification (separatory funnel, round-bottom flask, silica gel for chromatography)

Visualized Experimental Workflow

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), (3-Bromo-2-chloro-5-fluorophenyl)boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%). If using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, add the appropriate phosphine ligand as well.

-

Inerting: Seal the flask, then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.[11]

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water) via syringe. The use of some water often accelerates the reaction.[12]

-

Reaction: Heat the mixture to the desired temperature (typically 90-110 °C) with vigorous stirring. Monitor the reaction's progress using an appropriate analytical technique like TLC or LC-MS until the limiting reagent is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.

Optimization and Parameter Selection

The success of a challenging Suzuki-Miyaura coupling often hinges on the careful selection of reaction parameters. The steric hindrance from the 2-chloro group on the boronic acid makes catalyst and ligand choice particularly critical.

| Parameter | Common Choices | Rationale & Scientist's Notes |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-formed catalysts (e.g., XPhos Pd G3) | Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) sources that form the active catalyst in situ. Pre-formed catalysts offer convenience and higher activity.[13] |

| Ligand | Bulky, electron-rich phosphines: SPhos, XPhos, RuPhos, tBu₃P | Crucial for hindered substrates. Bulky ligands accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species, preventing decomposition.[5][7] Electron-rich ligands promote oxidative addition.[10] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | A stronger base like K₃PO₄ or Cs₂CO₃ is often required for difficult couplings. The base activates the boronic acid for transmetalation.[6] KF can be used if base-sensitive functional groups are present.[12] |

| Solvent | Toluene, Dioxane, THF, DMF (often with H₂O) | The choice of solvent affects reagent solubility and reaction temperature. Aprotic polar solvents like Dioxane or Toluene are common. Adding water can enhance the rate but may promote side reactions if not controlled.[12] |

| Temperature | 80 - 120 °C | Higher temperatures are often needed to overcome the activation energy for sterically demanding substrates. However, excessive heat can lead to catalyst decomposition.[11] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low temperature. | Ensure proper degassing to prevent catalyst oxidation.[11] Switch to a stronger base (K₃PO₄, Cs₂CO₃). Increase the reaction temperature in 10 °C increments. Use a more active catalyst/ligand system (e.g., an XPhos-based pre-catalyst).[5] |

| Protodeboronation | Presence of excess water or protic sources; Unstable boronic acid. | This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[7] Use anhydrous solvents if the problem persists, or consider converting the boronic acid to a more stable pinacol ester derivative.[7] |

| Homocoupling | Presence of oxygen; Pd(II) precatalyst reduction. | Homocoupling of the boronic acid can occur, especially if the reaction is not properly degassed.[7] Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue, which can arise during the in situ reduction of Pd(II) sources.[14] |

| Dehalogenation | Side reaction at the palladium center. | The aryl halide is reduced to an arene. This is sometimes observed with very electron-rich ligands or specific substrates.[7][15] Screening different ligands or lowering the temperature may help. |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[16]

-

Handling Boronic Acids: Boronic acids are generally stable solids but should be handled in a well-ventilated area or fume hood to avoid inhaling dust.[17] They can be irritants to the respiratory tract and eyes.[17][18]

-

Storage: Store (3-Bromo-2-chloro-5-fluorophenyl)boronic acid in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.[16]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

(3-Bromo-2-chloro-5-fluorophenyl)boronic acid is a powerful and versatile reagent for synthesizing complex, polysubstituted biaryl compounds. While its sterically hindered nature requires careful optimization of the Suzuki-Miyaura coupling conditions—particularly the choice of a bulky, electron-rich phosphine ligand and an appropriate base—it provides a direct route to valuable chemical architectures that are otherwise difficult to access. The protocols and guidelines presented here offer a robust starting point for researchers aiming to leverage this unique building block in pharmaceutical discovery and materials science.

References

- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Accessed March 7, 2026.

- Anonymous. Role of palladium catalyst in cross-coupling reactions. Accessed March 7, 2026.

- Anonymous. Cross-Coupling Reactions Guide. Accessed March 7, 2026.

- Organic Chemistry Portal. Suzuki Coupling. Accessed March 7, 2026.

- Anonymous. Palladium-catalyzed Cross-coupling Reactions. Accessed March 7, 2026.

- Bells, S. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. Accessed March 7, 2026.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Accessed March 7, 2026.

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Note: While the direct link is to a broader review on C-N coupling, the principles of ligand and precatalyst development from the Buchwald group are highly relevant and cited within this context. A general landing page is provided. [Link]

- Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. Accessed March 7, 2026.

- Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.

- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Accessed March 7, 2026.

- Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Accessed March 7, 2026.

- Organic Syntheses. Working with Hazardous Chemicals. Accessed March 7, 2026.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed March 7, 2026.

- LEAPCHEM. What are the safety precautions when handling borane? Accessed March 7, 2026.

- ESPI Metals.

- Horticentre.

- ResearchGate. How can I solve my problem with Suzuki coupling? Accessed March 7, 2026.

- Buchwald, S. L., & Yin, J. (2002). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 124(8), 1568-1569. Note: A direct link to the specific paper was not available, so a link to a related high-impact publication from the same research group on biaryl synthesis is provided.

- KingProlly. What are safety precautions are needed when handling boron trioxide? Accessed March 7, 2026.

- Klippenstein, S. J., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12255-12273.

- Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Accessed March 7, 2026.

- Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Accessed March 7, 2026.

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

- Benchchem.

- Chemical Review and Letters.

- MDPI. Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Accessed March 7, 2026.

Sources

- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. jmcct.com [jmcct.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

- 10. reddit.com [reddit.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. leapchem.com [leapchem.com]

- 17. Boron - ESPI Metals [espimetals.com]

- 18. horticentre.co.nz [horticentre.co.nz]

Application Notes & Protocols: The Versatility of Boronic Acids in the Synthesis of Agrochemicals and Dyestuffs

Introduction: The Unique Chemistry of Boronic Acids

Boronic acids, a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have become indispensable tools in modern organic synthesis.[1][2] Their stability, low toxicity, and ease of handling make them environmentally benign or "green" compounds.[1][3] The key to their reactivity lies in the electron-deficient boron atom, which possesses a vacant p-orbital, rendering them mild Lewis acids.[2][4] This Lewis acidity allows them to form reversible covalent bonds with hydroxyl and carboxyl groups, a property that is masterfully exploited in catalysis and molecular recognition.[1][4][5]

While boronic acids participate in a wide range of chemical transformations, their most prominent role is as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][6][7] This palladium-catalyzed reaction forges carbon-carbon bonds with exceptional efficiency and functional group tolerance, revolutionizing the synthesis of complex molecules, including a vast number of pharmaceuticals, agrochemicals, and advanced materials.[1][6][8]

Part 1: Application in Agrochemical Synthesis

The structural motifs required for biological activity in agrochemicals often involve complex aryl and heteroaryl scaffolds. Boronic acids provide a powerful platform for constructing these molecules, contributing to the development of more effective and environmentally conscious crop protection agents.[6][9][10]

Modern Fungicide Development

For years, simple boron compounds like boric acid have been used as fungicides and pesticides.[9][11][12] However, their long-term use can lead to resistance.[9] The focus has since shifted to organic boron compounds, which offer novel modes of action. Phenylboronic acid (PBA) and its derivatives have shown significant antifungal activity.[9][13]

A landmark development in this area is the classification of benzoxaboroles as a new class of fungicides by the Fungicide Resistance Action Committee (FRAC) in 2024.[9][10] This highlights the immense potential of boron-containing heterocycles in overcoming existing fungicide resistance. These compounds are often synthesized using precursor boronic acids, demonstrating a direct link between boronic acid chemistry and the creation of next-generation agrochemicals.

Herbicide Synthesis: Building Diaryl Structures

Many potent herbicides feature a diaryl ether or related biaryl linkage. The synthesis of these compounds often relies on the formation of carbon-carbon or carbon-oxygen bonds between two aromatic rings. The Suzuki-Miyaura reaction, utilizing arylboronic acids, is an ideal method for creating the C-C biaryl linkage found in many herbicidal molecules.[14]

Furthermore, the Chan-Lam coupling, a copper-promoted reaction, allows for the formation of C-O bonds between an arylboronic acid and a phenol. This provides a direct and versatile route to the diaryl ether backbone common in herbicides that target enzymes like acetolactate synthase (ALS).[15][16]

Core Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone of boronic acid chemistry in agrochemical synthesis.[8] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][17][18]

-

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.[7][17]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[17][18]

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[18]

Workflow Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 1: Synthesis of a Biaryl Agrochemical Intermediate

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid to form a biphenyl structure, a common core in many agrochemicals.[17]

| Parameter | Value/Description | Rationale |

| Reactants | Aryl Bromide (1.0 equiv), Phenylboronic Acid (1.5 equiv) | A slight excess of the boronic acid ensures complete consumption of the more expensive aryl halide. |

| Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium(II) precatalyst that is reduced in situ to the active palladium(0). |

| Ligand | SPhos (4 mol%) | A bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes efficient oxidative addition and reductive elimination.[19] |

| Base | K₃PO₄ (3.0 equiv) | An effective base for activating the boronic acid to facilitate the transmetalation step.[17] |

| Solvent | Toluene/Water (10:1) | A biphasic solvent system is often used. Toluene dissolves the organic components, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species. |

| Temperature | 80-100 °C | Elevated temperature is typically required to drive the reaction to completion in a reasonable timeframe. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[7] |

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), phenylboronic acid (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 8 mol% relative to Pd), and K₃PO₄ (318 mg, 1.5 mmol, 3.0 equiv).[17]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[17]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.

-

Final Product: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.[17]

Workflow Diagram: Experimental Setup

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Part 2: Application in Dyestuff Synthesis

Boronic acids are valuable synthons for creating functional dyes, particularly those used as chemical sensors. By incorporating a boronic acid group into a chromophore, such as an azo dye, the dye's spectral properties can be modulated by its interaction with specific analytes.[20][21][22]

Boronic Acid-Appended Azo Dyes as Sensors

Azo dyes are characterized by the R−N=N−R′ functional group and are known for their intense colors. When a boronic acid moiety is appended to an azo dye structure, it can act as a recognition site for diols, such as those found in saccharides (sugars).[21][22]

The binding of a saccharide to the boronic acid forms a cyclic boronate ester. This complexation alters the electronic structure of the dye molecule, resulting in a visible color change.[20][21] This phenomenon allows for the colorimetric sensing of sugars, which has significant applications in diagnostics and biotechnology.[22]

Experimental Protocol 2: Synthesis of a Boronic Acid-Appended Azo Dye

This protocol outlines a three-step synthesis for a boronic acid-functionalized azo dye, which can be used as a colorimetric sensor for saccharides. The process involves diazotization of an aniline derivative followed by an azo coupling reaction.[21]

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 4-nitroaniline (1.0 equiv) in a solution of concentrated HCl and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) (1.0 equiv) in water dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15 minutes.

-

-

Azo Coupling:

-

In a separate flask, dissolve 3-aminophenylboronic acid (1.0 equiv) in an aqueous solution of sodium carbonate (Na₂CO₃).

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the 3-aminophenylboronic acid solution with vigorous stirring, maintaining the temperature below 5 °C.

-

A brightly colored precipitate (the azo dye) will form immediately.

-

-

Isolation and Purification:

-

Continue stirring the reaction mixture at low temperature for 1-2 hours to ensure complete reaction.

-

Collect the solid dye by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted salts.

-